molecular formula C9H17N B8482847 3-Propylhexanenitrile CAS No. 73383-04-7

3-Propylhexanenitrile

Cat. No. B8482847
M. Wt: 139.24 g/mol
InChI Key: NNTXKLUPOCEAEX-UHFFFAOYSA-N
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Patent
US04246282

Procedure details

While stirring, 139.2 g (1 mol) of 3-n-propyl-hexanenitrile were added. The mixture was heated to 80° C. and maintained at this temperature for 2 hours. After cooling to room-temperature, the medium was hydrolysed while stirring with 1500 g of distilled water for 1 hour. The crude product so obtained was suction-filtered and taken up, while stirring for 1 hour at room-temperature, with 1500 g of distilled water. The medium was again suction-filtered, washed and dried to constant weight in a drying-oven under vacuum.
Quantity
139.2 g
Type
reactant
Reaction Step One
Name
Quantity
1500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:8][CH2:9][CH3:10])[CH2:5][C:6]#[N:7])[CH2:2][CH3:3].[OH2:11]>>[CH2:1]([CH:4]([CH2:8][CH2:9][CH3:10])[CH2:5][C:6]([NH2:7])=[O:11])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
139.2 g
Type
reactant
Smiles
C(CC)C(CC#N)CCC
Step Two
Name
Quantity
1500 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room-temperature

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(CC(=O)N)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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